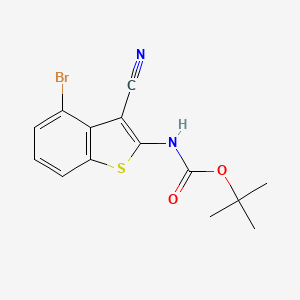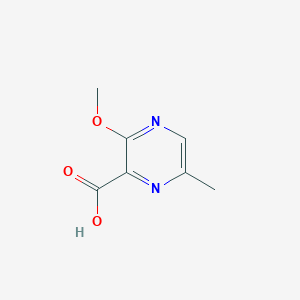
3-Methoxy-6-methylpyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-methylpyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is characterized by a pyrazine ring substituted with a methoxy group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of Substituents: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions: 3-Methoxy-6-methylpyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state pyrazine derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Pyrazine derivatives with different substituents replacing the methoxy or methyl groups.
科学的研究の応用
Chemistry: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound may be used in the study of biological systems, including its potential role as a ligand in biochemical assays or as a probe in molecular biology research.
Medicine: Research into the medicinal properties of this compound may explore its potential as a therapeutic agent or its role in drug development.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
作用機序
The mechanism of action of 3-Methoxy-6-methylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through its ability to form specific interactions with these targets, potentially influencing biochemical pathways and cellular processes.
類似化合物との比較
3-Methoxypyrazine-2-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyrazine-2-carboxylic acid: Similar structure but lacks the methoxy group at the 3-position.
Pyrazine-2-carboxylic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which may confer specific chemical and biological properties not observed in its analogs. These substituents can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
3-methoxy-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-6(12-2)5(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
InChIキー |
WSKIXIKLDCCETO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


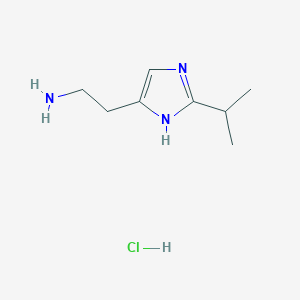
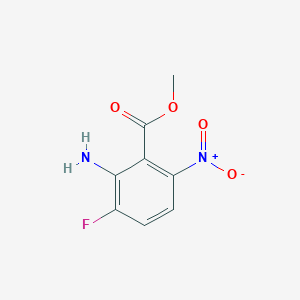
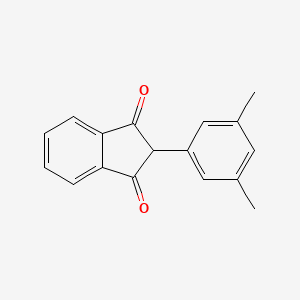
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
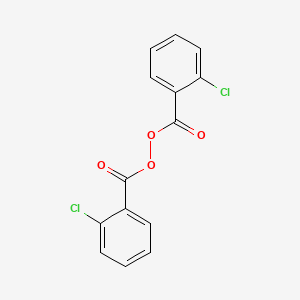

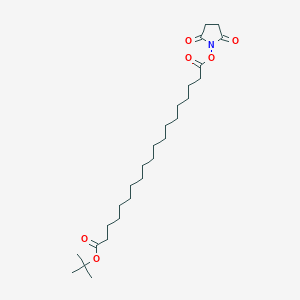

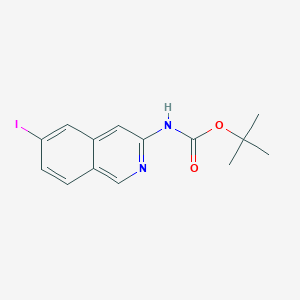
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
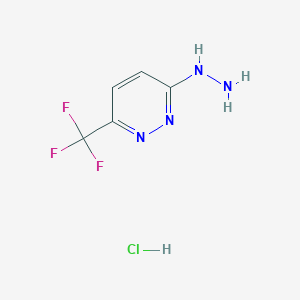

![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
